2-Sulfamoylacetylphenol
Overview
Description
2-Sulfamoylacetylphenol is a chemical compound known for its unique structure and properties It is a metabolite of zonisamide, an anticonvulsant drug used primarily in the treatment of epilepsy
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Sulfamoylacetylphenol can be synthesized through the reductive metabolism of zonisamide in rat liver microsomes under anaerobic conditions. The reaction is NADPH-dependent and occurs optimally at a pH of around 7.0. The presence of cimetidine can inhibit the formation of this compound in a dose-dependent manner .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis typically involves the use of zonisamide as a precursor. The process may require specialized equipment to maintain anaerobic conditions and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions: 2-Sulfamoylacetylphenol undergoes various chemical reactions, including:
Reduction: The compound is formed through the reduction of zonisamide.
Substitution: Potential substitution reactions may occur at the phenolic or sulfamoyl groups.
Common Reagents and Conditions:
Reduction: NADPH is a common reagent used in the reduction process.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The primary product formed from the reduction of zonisamide is this compound. Other potential products depend on the specific reactions and conditions applied.
Scientific Research Applications
2-Sulfamoylacetylphenol has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of zonisamide in pharmacokinetic studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-sulfamoylacetylphenol involves its formation through the reduction of zonisamide. The compound interacts with various molecular targets, including cytochrome P-450 enzymes, which facilitate its metabolic conversion. The pathways involved in its action include the modulation of oxidative stress and inhibition of specific enzymatic activities .
Comparison with Similar Compounds
Zonisamide: The parent compound from which 2-sulfamoylacetylphenol is derived.
Acetophenone Derivatives: Compounds with similar structural features and reactivity.
Uniqueness: this compound is unique due to its specific formation pathway and its role as a metabolite of zonisamide. Its distinct chemical structure and properties differentiate it from other acetophenone derivatives and related compounds .
Properties
IUPAC Name |
2-(2-hydroxyphenyl)-2-oxoethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c9-14(12,13)5-8(11)6-3-1-2-4-7(6)10/h1-4,10H,5H2,(H2,9,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOISSRPSFZRNRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CS(=O)(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30996063 | |
Record name | 2-(2-Hydroxyphenyl)-2-oxoethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74538-97-9 | |
Record name | 2-Sulfamoylacetylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074538979 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Hydroxyphenyl)-2-oxoethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30996063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-hydroxyphenyl)-2-oxoethane-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-SULFAMOYLACETYL PHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3E476639D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-sulfamoylacetylphenol formed in the body?
A: this compound (SMAP) is a metabolite of the anticonvulsant drug zonisamide. Research has shown that it is formed through the reductive cleavage of the 1,2-benzisoxazole ring in zonisamide. This reaction primarily occurs in the liver and is catalyzed by specific enzymes. [, ]
Q2: What enzymes are involved in the metabolism of zonisamide to this compound?
A: Multiple enzymes contribute to the formation of SMAP. In the liver microsomes, cytochrome P450 enzymes, particularly those belonging to the CYP3A subfamily, play a crucial role. Studies have specifically implicated CYP3A4 in humans and CYP3A1/2 in rats as significant contributors to this metabolic pathway. [, ] Interestingly, aldehyde oxidase, a cytosolic enzyme, has also been shown to catalyze the reduction of zonisamide to SMAP, particularly in species like rabbits, hamsters, mice, and guinea pigs. []
Q3: Are there any known factors that can influence the rate of this compound formation?
A: Research suggests that certain factors can influence the rate of SMAP production. For example, pretreatment of rats with phenobarbital, a known inducer of certain cytochrome P450 enzymes, has been shown to increase the formation of SMAP. [] Conversely, the presence of cimetidine, a cytochrome P450 inhibitor, significantly reduces the formation of SMAP in both rat and human liver microsomes. [, ] These findings suggest that modulating the activity of these enzymes, particularly those from the CYP3A subfamily, could potentially influence the rate of SMAP production.
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